N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide
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Overview
Description
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide is a synthetic organic compound It is characterized by the presence of dichloro, hydroxy, and methyl groups on a phenyl ring, as well as a pentadecylphenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide typically involves multiple steps:
Formation of the Dichloro-Hydroxy-Methylphenyl Intermediate: This step may involve the chlorination of a hydroxy-methylphenyl precursor using reagents like chlorine gas or thionyl chloride.
Attachment of the Pentadecylphenoxy Group: This step could involve the reaction of the intermediate with a pentadecylphenol derivative under basic conditions, possibly using a coupling agent like DCC (dicyclohexylcarbodiimide).
Formation of the Butanamide Backbone: The final step might involve the reaction of the intermediate with a butanoyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide may undergo various types of chemical reactions, including:
Oxidation: The hydroxy group could be oxidized to a ketone or carboxylic acid using reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The dichloro groups could be reduced to chloro or hydrogen groups using reagents like LiAlH4 (lithium aluminum hydride) or H2 (hydrogen gas) with a catalyst.
Substitution: The chloro groups could be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, H2 with Pd/C (palladium on carbon)
Substitution: NaOH (sodium hydroxide), NH3 (ammonia), RSH (thiols)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Dechlorinated derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: As a component in the formulation of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Membrane Interaction: Incorporating into cell membranes and altering their properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichloro-2-hydroxyphenyl)-2-(3-pentadecylphenoxy)butanamide
- N-(3,5-Dichloro-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide
- N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-decylphenoxy)butanamide
Uniqueness
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide is unique due to the specific combination of functional groups and the length of the alkyl chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
56339-92-5 |
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Molecular Formula |
C32H47Cl2NO3 |
Molecular Weight |
564.6 g/mol |
IUPAC Name |
N-(3,5-dichloro-2-hydroxy-4-methylphenyl)-2-(3-pentadecylphenoxy)butanamide |
InChI |
InChI=1S/C32H47Cl2NO3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-19-25-20-18-21-26(22-25)38-29(5-2)32(37)35-28-23-27(33)24(3)30(34)31(28)36/h18,20-23,29,36H,4-17,19H2,1-3H3,(H,35,37) |
InChI Key |
ZGMXQWAUESVIEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC(=C(C(=C2O)Cl)C)Cl |
Origin of Product |
United States |
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